3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 20926-33-4
VCID: VC8345595
InChI: InChI=1S/C8H8N2O2S2/c1-13-8-9-6-4-2-3-5-7(6)14(11,12)10-8/h2-5H,1H3,(H,9,10)
SMILES: CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Molecular Formula: C8H8N2O2S2
Molecular Weight: 228.3 g/mol

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.: 20926-33-4

Cat. No.: VC8345595

Molecular Formula: C8H8N2O2S2

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide - 20926-33-4

Specification

CAS No. 20926-33-4
Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
IUPAC Name 3-methylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C8H8N2O2S2/c1-13-8-9-6-4-2-3-5-7(6)14(11,12)10-8/h2-5H,1H3,(H,9,10)
Standard InChI Key RFDABPDQNQBOJV-UHFFFAOYSA-N
SMILES CSC1=NS(=O)(=O)C2=CC=CC=C2N1
Canonical SMILES CSC1=NS(=O)(=O)C2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₇N₂O₂S₂, with a molecular weight of 243.28 g/mol. Its IUPAC name, 3-(methylsulfanyl)-1λ⁶,2,4-benzothiadiazine 1,1-dioxide, reflects the positions of its functional groups (Figure 1). Key structural features include:

  • A benzothiadiazine ring system fused to a benzene moiety.

  • A methylthio group (-SMe) at position 3.

  • Two sulfonyl (-SO₂) groups at positions 1 and 1', conferring polarity and electrophilic character.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇N₂O₂S₂
Molecular Weight243.28 g/mol
IUPAC Name3-(methylsulfanyl)-1λ⁶,2,4-benzothiadiazine 1,1-dioxide
Canonical SMILESCSc1nnc2c1cccc2S(=O)(=O)
Topological Polar SA103 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The sulfonyl groups enhance solubility in polar solvents like dimethyl sulfoxide (DMSO) and water, while the methylthio group contributes to lipophilicity, enabling membrane permeability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-(methylthio)-4H-benzo[e] thiadiazine 1,1-dioxide typically involves a multi-step process starting from substituted aniline derivatives. A representative pathway is outlined below:

  • Sulfonation of 3-Amino-benzenethiol:
    Reaction with chlorosulfonic acid introduces sulfonyl groups at positions 1 and 1', forming 3-amino-benzenethiol-1,1-disulfonic acid.

  • Cyclization with Thiourea:
    Treatment with thiourea under acidic conditions facilitates ring closure to form the benzothiadiazine core.

  • Methylthio Introduction:
    Alkylation with methyl iodide (CH₃I) substitutes the thiol group at position 3 with a methylthio moiety.

Table 2: Optimization Parameters for Step 3

ParameterOptimal ConditionYield Improvement
Temperature60°C+15%
SolventAcetonitrile+20%
Reaction Time4 hours+10%

Biological Activities and Mechanisms

CompoundIC₅₀ (TNBC)IC₅₀ (Prostate Cancer)
7-Fluoro derivative 2.93 μM38.90 μM
7-Bromo derivative 4.10 μM41.20 μM
5-Fluorouracil (Control) 6.50 μM45.00 μM

Research Advancements and Challenges

Structure-Activity Relationship (SAR) Insights

Modifications to the benzothiadiazine scaffold significantly alter bioactivity:

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) or fluoro (-F) substituents at position 7 enhance cytotoxicity by 15-fold compared to unsubstituted analogs .

  • Methylthio vs. Thiourea: Replacement of the methylthio group with thiourea reduces activity by 40%, emphasizing the importance of lipophilic substituents .

Stability and Formulation Challenges

The compound’s sulfonyl groups render it susceptible to hydrolysis under alkaline conditions (pH > 8). Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) particles improves stability, extending half-life from 2.3 to 18.7 hours in simulated physiological fluid.

Future Directions

Ongoing research aims to:

  • Elucidate the molecular target(s) of 3-(methylthio)-4H-benzo[e][1, thiadiazine 1,1-dioxide using proteomics and CRISPR screening.

  • Develop prodrug versions to enhance oral bioavailability.

  • Explore combinatorial therapies with checkpoint inhibitors in immuno-oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator